2-(4-chlorophenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methylpropanamide
Description
This compound features a tetrazole core substituted with a 4-fluorophenyl group at the 1-position and a methylpropanamide chain at the 5-position. The propanamide moiety is further modified with a 4-chlorophenoxy group and a methyl branch. The presence of both fluorine (electron-withdrawing) and chlorine (lipophilic) substituents suggests tailored electronic and pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN5O2/c1-18(2,27-15-9-3-12(19)4-10-15)17(26)21-11-16-22-23-24-25(16)14-7-5-13(20)6-8-14/h3-10H,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIARPIDTVGOJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NN=NN1C2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Triazole vs. Tetrazole Cores
Compounds with triazole or tetrazole cores are prevalent in agrochemicals and pharmaceuticals due to their stability and hydrogen-bonding capacity.
Notes:
- Unlike triazole-thiones in , the absence of a sulfonyl group in the target compound may reduce polarity, improving membrane permeability .
- The tetrazole analogue in shares a fluorophenyl group but lacks the chlorophenoxy moiety, highlighting the target’s hybrid design for dual electronic modulation .
Substituent Effects on Bioactivity and Stability
- Halogen Substituents: The 4-chlorophenoxy group increases lipophilicity, favoring interaction with hydrophobic enzyme pockets, while the 4-fluorophenyl group enhances electron density, stabilizing aromatic stacking .
- Methyl Branch : The 2-methylpropanamide chain likely reduces conformational flexibility, enhancing target selectivity compared to linear analogues .
- Tetrazole vs. Triazole: Tetrazoles exhibit stronger hydrogen-bonding capacity (four N-donors vs.
Spectral Comparisons
- IR Spectroscopy : The target’s amide C=O stretch (~1663–1682 cm⁻¹) aligns with hydrazinecarbothioamides in , but its lack of C=S bands (1247–1255 cm⁻¹) confirms the absence of thione tautomerism .
- NMR: The 4-fluorophenyl group would produce distinct ¹⁹F NMR shifts (unreported in ), while the chlorophenoxy group would contribute downfield ¹H-NMR signals for aromatic protons.
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